5-broMo-4-chlorothiophene-2-carboxylic acid

Descripción general

Descripción

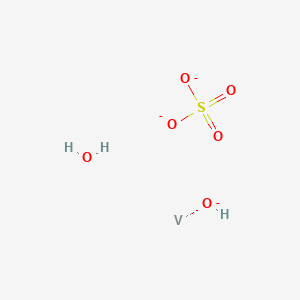

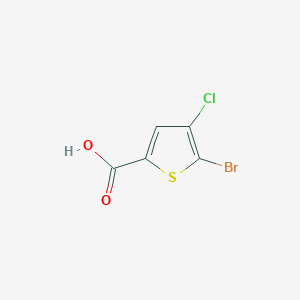

5-broMo-4-chlorothiophene-2-carboxylic acid is a chemical compound with the molecular weight of 241.49 . It is also known by its IUPAC name, 4-bromo-5-chloro-2-thiophenecarboxylic acid .

Synthesis Analysis

The compound 5-chlorothiophene-2-carboxylic acid is a crucial intermediate in the synthesis of rivaroxaban . Due to its significance, numerous researchers have investigated various methods of synthesizing it .Molecular Structure Analysis

The InChI code for 5-broMo-4-chlorothiophene-2-carboxylic acid is 1S/C5H2BrClO2S/c6-2-1-3 (5 (8)9)10-4 (2)7/h1H, (H,8,9) . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis

5-broMo-4-chlorothiophene-2-carboxylic acid is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .Aplicaciones Científicas De Investigación

Bioactive Compound Exploration

Phenolic acids like Chlorogenic Acid (CGA) have been extensively studied for their wide range of biological and pharmacological effects. CGA, for example, exhibits antioxidant, antibacterial, hepatoprotective, and neuroprotective activities among others. Such studies underline the potential of similar structured compounds, including 5-bromo-4-chlorothiophene-2-carboxylic acid, in exploring bioactive properties for various therapeutic applications (Naveed et al., 2018).

Synthesis of Complex Molecules

Research into the practical synthesis of complex molecules like 2-Fluoro-4-bromobiphenyl showcases methodologies that could be applicable in synthesizing and manipulating the structure of 5-bromo-4-chlorothiophene-2-carboxylic acid. These methods involve cross-coupling reactions, highlighting the potential for creating derivatives with enhanced properties or for specific applications (Qiu et al., 2009).

Understanding Biocatalyst Inhibition

Studies on carboxylic acids' impact on microbes, such as their inhibition of engineered Escherichia coli and Saccharomyces cerevisiae, provide insights into the microbial resistance mechanisms against certain carboxylic acids. This knowledge can be crucial for designing 5-bromo-4-chlorothiophene-2-carboxylic acid derivatives aimed at biotechnological applications or antimicrobial agents (Jarboe et al., 2013).

Supramolecular Chemistry

The study and application of benzene-1,3,5-tricarboxamide (BTA) in supramolecular chemistry for creating one-dimensional, nanometer-sized rod-like structures stabilized by hydrogen bonding suggest a framework within which 5-bromo-4-chlorothiophene-2-carboxylic acid could be explored for similar supramolecular assemblies. Such research paves the way for innovative applications in nanotechnology, polymer processing, and beyond (Cantekin et al., 2012).

Organic Synthesis and Drug Design

In drug design, the manipulation of functional groups is a key strategy for enhancing drug properties. Research on carboxylic acid bioisosteres, for instance, demonstrates how modifications in molecules can lead to improved pharmacological profiles, underscoring the potential of 5-bromo-4-chlorothiophene-2-carboxylic acid in medicinal chemistry applications (Horgan & O’ Sullivan, 2021).

Safety And Hazards

Propiedades

IUPAC Name |

5-bromo-4-chlorothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClO2S/c6-4-2(7)1-3(10-4)5(8)9/h1H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDAAIEHVVGYWRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Cl)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60586279 | |

| Record name | 5-Bromo-4-chlorothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-broMo-4-chlorothiophene-2-carboxylic acid | |

CAS RN |

123418-69-9 | |

| Record name | 5-Bromo-4-chloro-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123418-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-chlorothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.